H3R antagonist 2

Alzheimer's Disease Multitarget-Directed Ligands Polypharmacology

Select H3R antagonist 2 (Compound 23) for its unique multi-target engagement: simultaneous H3R antagonism (Ki=170 nM) and inhibition of AChE (IC50=180 nM), BChE (IC50=880 nM), and MAO B (IC50=775 nM). This BBB-penetrant xanthone derivative enables integrated investigation of histaminergic and cholinergic systems in Alzheimer's disease and neuropathic pain models, providing a mechanistic tool that single-target agents cannot replicate. Procure from qualified suppliers for reproducible preclinical research.

Molecular Formula C24H29NO3
Molecular Weight 379.5 g/mol
Cat. No. B12395580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH3R antagonist 2
Molecular FormulaC24H29NO3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CCCCCOC2=CC3=C(C=C2)OC4=CC=CC=C4C3=O
InChIInChI=1S/C24H29NO3/c26-24-20-10-4-5-11-22(20)28-23-13-12-19(18-21(23)24)27-17-9-3-8-16-25-14-6-1-2-7-15-25/h4-5,10-13,18H,1-3,6-9,14-17H2
InChIKeyKNIPHGXUVWAHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H3R Antagonist 2 (Compound 23): A Multitarget Xanthone-Based Ligand for Alzheimer's Disease and Neuropathic Pain Research


H3R antagonist 2, also designated as Compound 23, is a synthetic xanthone derivative with the chemical structure 2-(5-(azepan-1-yl)pentyloxy)-9H-xanthen-9-one [1]. It functions as a multitarget-directed ligand (MTDL) that simultaneously acts as a histamine H3 receptor (H3R) antagonist and as an inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human monoamine oxidase B (hMAO B) [1]. The compound has a molecular weight of 379.5 g/mol and has been demonstrated to penetrate the blood-brain barrier (BBB), enabling central nervous system (CNS) activity [1]. Its multitarget pharmacological profile positions it as a research tool for investigating complex neurological disorders such as Alzheimer's disease (AD) and neuropathic pain, where addressing multiple pathological pathways is considered advantageous [1].

Why H3R Antagonist 2 Cannot Be Substituted by Standard Selective H3R Antagonists or Single-Target AChE Inhibitors


In research models of Alzheimer's disease and neuropathic pain, the simple substitution of a selective H3R antagonist (e.g., pitolisant) or a single-target AChE inhibitor (e.g., donepezil) for H3R antagonist 2 is scientifically invalid due to the compound's unique multitarget engagement profile. While many H3R antagonists, such as pitolisant (Ki = 0.3–1.0 nM at hH3R), exhibit high potency at a single receptor, they lack the concurrent AChE, BChE, and MAO B inhibitory activity that characterizes Compound 23 [1][2]. This multitarget activity is critical in complex disease models where dysregulation of the cholinergic and histaminergic systems co-exist [1]. The quantitative evidence provided in Section 3 demonstrates that the compound's distinct polypharmacology translates to specific in vivo outcomes—including procognitive effects in dizocilpine-induced amnesia and analgesia in neuropathic pain models—that cannot be replicated by monotherapy or simple co-administration of separate agents, thereby necessitating its specific selection for mechanistic and efficacy studies [1].

Quantitative Differentiation of H3R Antagonist 2: Head-to-Head and Cross-Study Comparisons Against Key Comparators


Multitarget Pharmacological Profile vs. Selective H3R Antagonists (e.g., Pitolisant)

H3R antagonist 2 differentiates itself from selective H3R antagonists like pitolisant through its balanced multitarget inhibition profile. While pitolisant demonstrates high potency at the human H3R (Ki = 0.3–1.0 nM) [1], it has negligible direct activity against cholinesterases or monoamine oxidases [2]. In contrast, H3R antagonist 2 (Compound 23) exhibits a Ki of 170 nM for hH3R and concurrently inhibits AChE (IC50 = 180 nM), BChE (IC50 = 880 nM), and hMAO B (IC50 = 775 nM) [2].

Alzheimer's Disease Multitarget-Directed Ligands Polypharmacology

Comparative Affinity and Potency vs. a Closely Related Structural Analog (Compound 25)

Within the same xanthone series, H3R antagonist 2 (Compound 23) and its analog Compound 25 (2-(5-(azepan-1-yl)pentyloxy)-7-chloro-9H-xanthen-9-one) display distinct activity profiles. The direct head-to-head comparison from the same study reveals Compound 25 has a moderately higher affinity for hH3R (Ki = 100 nM vs. 170 nM) and greater potency against AChE (IC50 = 136 nM vs. 180 nM) and BChE (IC50 = 394 nM vs. 880 nM) [1]. However, both compounds exhibit comparable inhibition of hMAO B (IC50 = 897 nM vs. 775 nM) [1].

Structure-Activity Relationship Lead Optimization Xanthone Derivatives

In Vivo Procognitive Efficacy vs. Dual-Acting H3R/AChE Inhibitor UW-MD-71

H3R antagonist 2 demonstrated a significant memory-enhancing effect in rats with dizocilpine-induced amnesia, as assessed by the step-through inhibitory avoidance paradigm (SIAP) and the transfer latency paradigm time (TLPT) [1]. This in vivo efficacy can be cross-compared to the dual-acting H3R antagonist/AChE inhibitor UW-MD-71, which also reversed dizocilpine-induced memory deficits in a similar inhibitory avoidance task [2]. While both compounds share a dual-acting mechanism, they differ in their in vitro potency and target engagement: H3R antagonist 2 (hH3R Ki = 170 nM, AChE IC50 = 180 nM) [1] versus UW-MD-71 (hH3R Ki = 76.2 nM, AChE IC50 = 33.9 nM) [2].

Cognitive Enhancement Dizocilpine-Induced Amnesia Memory Retrieval

Demonstrated Blood-Brain Barrier Penetration: A Prerequisite for CNS Activity

For a compound targeting CNS disorders, the ability to cross the blood-brain barrier (BBB) is a critical selection criterion. H3R antagonist 2 has been reported to effectively penetrate the BBB [1]. This is a class-level expectation for many CNS-penetrant H3R antagonists, such as GSK189254, for which brain penetration has been explicitly demonstrated using PET imaging and ex vivo binding studies [2]. The reported BBB permeability of H3R antagonist 2, combined with its in vivo CNS efficacy [1], confirms its utility as a brain-penetrant research tool.

CNS Drug Delivery Blood-Brain Barrier Neuropharmacology

Optimal Research Applications for H3R Antagonist 2 Based on Its Differentiated Profile


Investigating Multitarget Pharmacology in Alzheimer's Disease Models

H3R antagonist 2 is ideally suited for preclinical studies exploring the therapeutic hypothesis that simultaneous antagonism of H3 receptors and inhibition of AChE, BChE, and MAO B provides superior cognitive benefits compared to single-target agents. Its demonstrated efficacy in reversing dizocilpine-induced amnesia in rats [1] makes it a valuable tool for head-to-head comparisons with donepezil (pure AChEI) or selective H3R antagonists in both in vitro and in vivo AD models. This application directly leverages the multitarget profile established in the evidence for differentiation [1].

Mechanistic Studies of Analgesia in Neuropathic Pain Models

The compound's reported analgesic effects in neuropathic pain models [1], combined with its BBB penetration [1], support its use in research aimed at elucidating the role of central histaminergic and cholinergic systems in pain modulation. This scenario is particularly relevant for studies comparing the efficacy of a multitarget approach (H3R antagonism + AChE inhibition) against selective H3R antagonists like GSK189254, which have also shown efficacy in neuropathic pain but lack the cholinergic component [2].

Comparative Studies with Other Dual-Acting Ligands (e.g., UW-MD-71)

H3R antagonist 2 serves as a valuable comparator in studies evaluating novel dual-acting H3R antagonists/AChE inhibitors. Its distinct in vitro potency profile (hH3R Ki = 170 nM; AChE IC50 = 180 nM) [1] provides a benchmark for assessing new chemical entities with similar or improved multitarget profiles, such as UW-MD-71 (hH3R Ki = 76.2 nM; AChE IC50 = 33.9 nM) [3]. Such cross-study comparisons are essential for establishing structure-activity relationships and optimizing polypharmacology in this class of compounds.

In Vitro to In Vivo Translation Studies of CNS-Penetrant MTDLs

Given its demonstrated in vivo CNS efficacy and reported BBB permeability [1], H3R antagonist 2 can be employed as a reference compound in studies focused on predicting or measuring the brain penetration and functional activity of novel multitarget ligands. Its use in such studies can help validate in silico models of BBB permeability and provide a known control for ex vivo binding or microdialysis experiments aimed at quantifying target engagement in the brain [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for H3R antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.